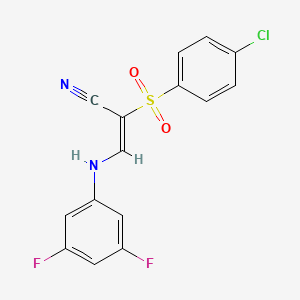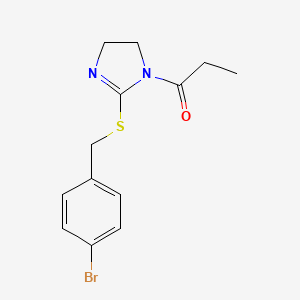
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds structurally related to 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one have been synthesized and explored for their biological activities, including antiviral, antimicrobial, and anticancer effects. For instance, derivatives carrying benzyl and 4-methylbenzyl groups were examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for selective biological activity, with some compounds specifically inhibitory to viruses such as influenza A and respiratory syncytial virus at concentrations significantly lower than cytotoxic concentrations (Golankiewicz et al., 1995).
Antioxidant, Antimicrobial, and Enzyme Inhibition
Further research has extended into examining the antioxidant, antimicrobial, and enzyme inhibitory properties of related compounds. Benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, offering a potential basis for the development of new therapeutic agents (Menteşe et al., 2015).
Antimicrobial and Anticancer Activities
Novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were synthesized and demonstrated promising antimicrobial activity against various bacteria and fungi strains. These findings suggest the potential of these compounds in the development of new antimicrobial agents (Kaneria et al., 2016). Additionally, hydroxyl-containing benzo[b]thiophene analogs showed selectivity towards laryngeal cancer cells, indicating potential applications in cancer therapy (Haridevamuthu et al., 2023).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also involve studying the precautions that need to be taken when handling the compound.
Orientations Futures
This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or areas of study.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help you access these resources. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide you with more specific information or guide you to relevant resources.
Propriétés
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYERMZXMFZQIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)
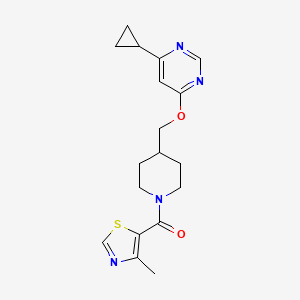
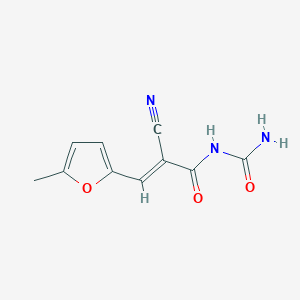
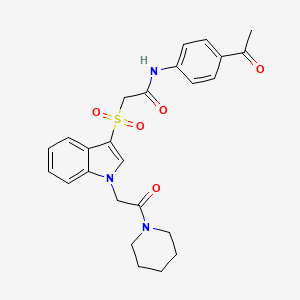
![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)

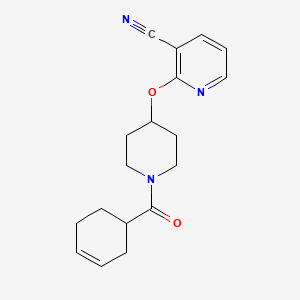
![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)
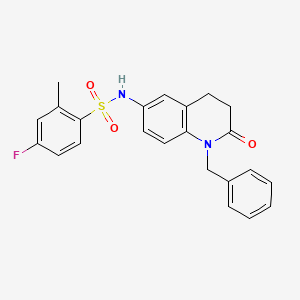
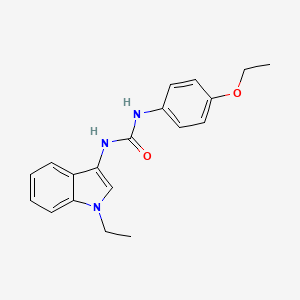
![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)
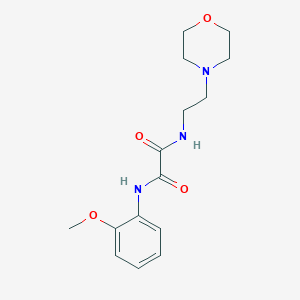
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)
